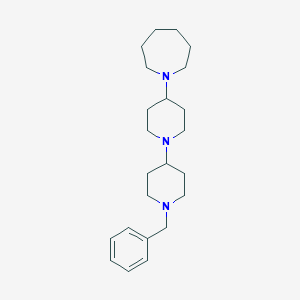![molecular formula C16H24N2O3S B247115 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, also known as PPSMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. PPSMP is a potent and selective inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a crucial role in various physiological processes.
科学的研究の応用
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The inhibition of TRPM7 by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound has been found to protect against ischemic injury in the heart and brain by reducing calcium influx and oxidative stress. In addition, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
作用機序
TRPM7 is a non-selective cation channel that is expressed in various tissues, including the heart, brain, and immune cells. TRPM7 plays a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis. 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine inhibits TRPM7 by binding to the channel's pore-forming domain, thereby preventing the influx of calcium ions and regulating downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of TRPM7 by this compound has been shown to have various biochemical and physiological effects. This compound reduces cell proliferation and induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes. In addition, this compound reduces oxidative stress and improves mitochondrial function in ischemic tissues. This compound also reduces neuroinflammation and improves motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for TRPM7. This compound is also relatively stable and can be easily synthesized using a two-step process. However, this compound has some limitations, including its poor solubility in aqueous solutions and potential off-target effects on other ion channels.
将来の方向性
There are several future directions for the research on 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine. One potential application is the development of this compound-based therapies for cancer and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. In addition, the development of more potent and selective TRPM7 inhibitors could lead to the discovery of new therapeutic targets for various diseases. Finally, the investigation of the off-target effects of this compound on other ion channels could provide insights into the physiological roles of TRPM7 in different tissues.
合成法
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can be synthesized using a two-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-pyrrolidin-1-ylpiperidine in the presence of a base, followed by the reduction of the resulting sulfonyl derivative with sodium borohydride. The final product is obtained after purification by column chromatography.
特性
分子式 |
C16H24N2O3S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-4-6-16(7-5-15)22(19,20)18-12-8-14(9-13-18)17-10-2-3-11-17/h4-7,14H,2-3,8-13H2,1H3 |
InChIキー |
AVKBIHOERYAKPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
溶解性 |
46.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)





![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)